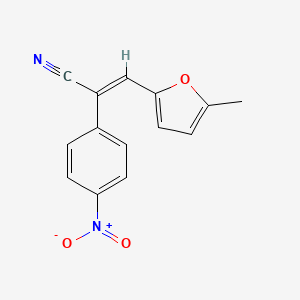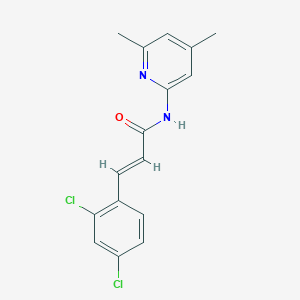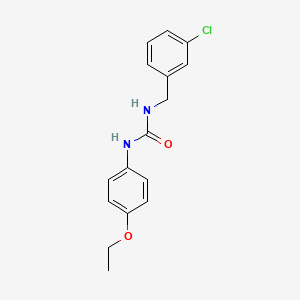![molecular formula C19H20N2O3 B5730883 5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Therefore, IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases related to inflammation, cancer, and autoimmune disorders.
Mechanism of Action
IMD-0354 selectively inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, leading to the expression of pro-inflammatory genes. IMD-0354 binds to a specific site on the NF-κB protein, preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
IMD-0354 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of arthritis, IMD-0354 has been shown to reduce inflammation, joint destruction, and cartilage damage. In animal models of colitis, IMD-0354 has been shown to reduce inflammation, epithelial damage, and improve gut barrier function. In cancer models, IMD-0354 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
IMD-0354 has several advantages as a research tool, including its high selectivity for NF-κB inhibition, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its poor solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Future Directions
There are several future directions for the research and development of IMD-0354. One potential application is in the treatment of autoimmune diseases, where the selective inhibition of NF-κB activation could reduce inflammation and tissue damage. Another potential application is in the treatment of cancer, where IMD-0354 could be used as a combination therapy with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to optimize the synthesis and formulation of IMD-0354 to improve its bioavailability and efficacy in in vivo studies.
Synthesis Methods
The synthesis of IMD-0354 involves the reaction of 4-isopropylphenol with 4-methoxybenzyl chloride to form an intermediate compound, which is then reacted with potassium cyanate to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, IMD-0354 has shown promising results in inhibiting the activation of NF-κB and reducing inflammation in animal models of arthritis, colitis, and sepsis. In addition, IMD-0354 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-4-10-17(11-5-14)23-12-18-20-19(21-24-18)15-6-8-16(22-3)9-7-15/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPBVMLEYPIYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)





![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)